molecular formula C9H11F2NO B2539574 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine CAS No. 910394-88-6

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine

Cat. No.: B2539574
CAS No.: 910394-88-6
M. Wt: 187.19
InChI Key: OCUDVBBBWJLGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H11F2NO It is a derivative of phenethylamine, characterized by the presence of two fluorine atoms and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluoro-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired ethanamine derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • 3-Methoxyphenethylamine
  • 2-(3-Methoxyphenyl)ethylamine

Uniqueness

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The methoxy group further enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2,4-difluoro-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUDVBBBWJLGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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